3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride
Overview
Description
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is a chemical compound with the CAS number 1158439-97-4 . It is used as a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride can be represented by the InChI code: 1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H . The molecular weight of this compound is 257.72 .Physical And Chemical Properties Analysis
The physical form of 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride is solid .Scientific Research Applications
Use in the Treatment of Non-Small-Cell Lung Cancer
- Field : Medical and Pharmaceutical Research
- Application : This compound has been used as a reagent in the preparation of diaminopyrimidines, which are reversible and irreversible inhibitors of mutant EGFR tyrosine kinases .
- Methods : While the exact methods of application or experimental procedures are not specified, it typically involves chemical synthesis of diaminopyrimidines using this compound as a reagent .
- Results : The resulting diaminopyrimidines have shown potential in the treatment of non-small-cell lung cancer .
Use in the Synthesis of Anticancer Drugs, Transcriptase Inhibitors, and Antifungal Reagents
- Field : Medical and Pharmaceutical Research
- Application : This compound has been used as an intermediate in the synthesis of various drugs, including anticancer drugs, transcriptase inhibitors, and antifungal reagents .
- Methods : The compound is used as an intermediate in chemical synthesis processes to produce these drugs .
- Results : The resulting drugs have shown potential in treating various diseases .
Synthesis of Piperazine Derivatives
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of piperazine derivatives .
- Methods : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Preparation of Disubstituted Pyrimidine Compounds
- Field : Pharmaceutical Research
- Application : This compound has been used in the preparation of disubstituted pyrimidine compounds as EGFR or/and ALK inhibitors useful in the treatment of diseases .
- Methods : While the exact methods of application or experimental procedures are not specified, it typically involves chemical synthesis of disubstituted pyrimidine compounds using this compound as a reagent .
- Results : The resulting disubstituted pyrimidine compounds have shown potential in the treatment of diseases .
Use in the Synthesis of Diaminopyrimidines
- Field : Organic Chemistry
- Application : This compound has been used as a reagent in the preparation of diaminopyrimidines .
- Methods : While the exact methods of application or experimental procedures are not specified, it typically involves chemical synthesis of diaminopyrimidines using this compound as a reagent .
- Results : The resulting diaminopyrimidines have shown potential in various applications .
Use as an Intermediate in Chemical Synthesis
Future Directions
properties
IUPAC Name |
3-methyl-1-(4-nitrophenyl)piperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-2-4-11(5-3-10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCABYDMTKDIPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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